molecular formula C15H20N2 B1502730 3-(1-Ethylpyrrolidin-3-yl)-1-methyl-1H-indole

3-(1-Ethylpyrrolidin-3-yl)-1-methyl-1H-indole

Cat. No.: B1502730
M. Wt: 228.33 g/mol
InChI Key: VDUXMSGAIYIEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Ethylpyrrolidin-3-yl)-1-methyl-1H-indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom of the pyrrolidine ring and a methyl group attached to the nitrogen atom of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethylpyrrolidin-3-yl)-1-methyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The pyrrolidine ring can be introduced through a subsequent reaction involving the appropriate pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpyrrolidin-3-yl)-1-methyl-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-Ethylpyrrolidin-3-yl)-1-methyl-1H-indole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Ethylpyrrolidin-3-yl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-pyrrolidinyl)methanamine
  • (1-ethyl-3-pyrrolidinyl)(diphenyl)acetonitrile

Uniqueness

3-(1-Ethylpyrrolidin-3-yl)-1-methyl-1H-indole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole ring with a pyrrolidine ring and specific substituents makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

3-(1-ethylpyrrolidin-3-yl)-1-methylindole

InChI

InChI=1S/C15H20N2/c1-3-17-9-8-12(10-17)14-11-16(2)15-7-5-4-6-13(14)15/h4-7,11-12H,3,8-10H2,1-2H3

InChI Key

VDUXMSGAIYIEQX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)C2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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